2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride
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Overview
Description
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C7H8N2O3·HCl It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . Inhibition of XO is a key strategy in the treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, the compound affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels, which can be beneficial in conditions such as gout and other hyperuricemia-associated diseases .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid levels . This can help alleviate symptoms associated with hyperuricemia, such as gout .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, while reduction may produce 2-ethyl-6-hydroxy-1,6-dihydropyrimidine-5-carboxylic acid.
Scientific Research Applications
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Propyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-2-5-8-3-4(7(11)12)6(10)9-5;/h3H,2H2,1H3,(H,11,12)(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFTQIINBHXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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